N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester
Description
Chiral Center Analysis at Cβ of 3-Phenylpropyl Moiety
The compound exhibits two stereogenic centers: one at the Cβ position of the 3-phenylpropyl moiety and another at the α-carbon of the D-alanine residue. The Cβ center in the 3-phenylpropyl group adopts an S-configuration, as confirmed by the IUPAC name N-[1-(S)-benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-butyl ester. This configuration arises from the spatial arrangement of the benzyloxycarbonyl (Cbz) group, the phenylpropyl chain, and the adjacent amino group. The absolute stereochemistry is critical for molecular recognition in peptide synthesis, as it dictates the spatial orientation of functional groups during coupling reactions.
The D-alanine residue introduces a second chiral center with an R-configuration at its α-carbon, contrasting the natural L-enantiomer. This inversion influences the compound’s biological activity and its utility in synthesizing non-natural peptide analogs. The molecular formula C~24~H~31~NO~4~ (molecular weight: 397.5 g/mol) reflects the integration of these stereochemical features into the overall structure.
Conformational Dynamics of Benzyloxycarbonyl-Protected Amino Group
The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amine, introducing distinct conformational preferences. Rotational barriers about the carbamate C–N bond are influenced by the electron-withdrawing nature of the Cbz group. For N-arylcarbamates like this compound, the rotational barrier (ΔG‡) is approximately 12.5 kcal/mol , lower than the 16 kcal/mol typical of N-alkylcarbamates. This reduction arises from diminished resonance stabilization between the carbonyl and nitrogen lone pairs, increasing single-bond character.
Variable-temperature NMR studies reveal that the Cbz group adopts a preferred anti-rotameric state in non-polar solvents like CDCl~3~, minimizing steric clashes between the benzyl ring and the tert-butyl ester. However, hydrogen bonding between the carbamate carbonyl and the α-amino proton can stabilize syn-rotamers in polar environments, as observed in X-ray crystallography. This dynamic equilibrium impacts the compound’s reactivity in peptide coupling reactions, where rotameric populations influence nucleophilic accessibility.
tert-Butyl Ester Spatial Orientation and Steric Effects
The tert-butyl ester group adopts a staggered conformation to minimize steric hindrance with the adjacent alanine side chain. X-ray diffraction data for analogous tert-butyl-protected peptides show a dihedral angle of ~120° between the ester oxygen and the carbonyl group, optimizing orbital overlap for resonance stabilization. The bulky tert-butyl moiety shields the ester carbonyl from nucleophilic attack, enhancing hydrolytic stability compared to methyl or benzyl esters.
Steric effects also influence the compound’s crystallinity. The tert-butyl group disrupts intermolecular packing, reducing melting points relative to less hindered analogs. Computational models suggest that rotating the tert-butyl group by 60° increases steric strain by ~3 kcal/mol , favoring the staggered conformation. This rigid spatial arrangement is leveraged in solid-phase peptide synthesis to prevent undesired side reactions during deprotection steps.
Table 1: Key Structural and Conformational Parameters
Properties
IUPAC Name |
benzyl (2S)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3/t18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVSRTMPQCZFKD-NQIIRXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)N[C@@H](CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747125 | |
| Record name | Benzyl (2S)-2-{[(2R)-1-tert-butoxy-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356022-42-8 | |
| Record name | Benzyl (2S)-2-{[(2R)-1-tert-butoxy-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of D-Alanine’s Carboxyl Group
D-Alanine’s carboxyl group is shielded as a tert-butyl ester using acid-catalyzed esterification :
This step achieves near-quantitative yields under anhydrous conditions.
Cbz Protection of the Amino Group
The amino group is protected via reaction with benzyl chloroformate (Cbz-Cl) in a biphasic system (e.g., water/dichloromethane) with a base (e.g., NaHCO₃):
Thiourea-Catalyzed Conjugate Addition
The 3-phenylpropyl side chain is introduced through a Michael addition between N-Cbz-D-alanine tert-butyl ester and ethyl (E)-3-benzoylacrylate , catalyzed by thiourea derivatives (e.g., N-arylthiourea):
Reaction Conditions :
The thiourea catalyst induces high enantiomeric excess (ee > 99%) and diastereomeric ratio (dr > 99:1) by sterically steering the nucleophilic attack to the Si face of the imine intermediate.
Palladium-Catalyzed Hydrogenation
The ketone moiety in the addition product is reduced to a methylene group via hydrogenation :
Optimized Conditions :
-
Catalyst: 10 wt% Pd/C (0.1–1 mol% Pd)
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Solvent: Isopropanol or t-butyl alcohol
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Acid additive: Trifluoroacetic acid (0.2 equiv)
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Pressure: 0.3 MPa H₂
Catalytic Systems and Reaction Optimization
Thiourea Catalysts
Thiourea derivatives (e.g., N,N′-diphenylthiourea) enhance reaction selectivity by:
Palladium-Based Hydrogenation
Pd/C catalyzes ketone reduction without cleaving the Cbz group. N-Phenylthiourea (0.1–5 mol%) is added to inhibit Pd aggregation, ensuring consistent catalytic activity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Comparative Analysis of Methodologies
| Parameter | Thiourea-Catalyzed Addition | Classical Peptide Coupling |
|---|---|---|
| Yield | 88–96% | 70–85% |
| ee | >99% | 85–90% |
| Catalytic Load | 0.1–5 mol% | 1–2 equiv |
| Stereocontrol | High | Moderate |
The thiourea-mediated route surpasses traditional coupling in efficiency and stereoselectivity, albeit requiring specialized catalysts.
Applications in Peptide Synthesis
This compound’s hydrophobic side chain enhances peptide interactions with lipid bilayers or protein pockets. Its tert-butyl ester allows mild deprotection (e.g., TFA), enabling seamless integration into solid-phase peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester undergoes several types of chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Modifications of the functional groups present in the compound.
Common Reagents and Conditions
Esterification: DCC and DMAP are commonly used as catalysts.
Hydrolysis: Aqueous phosphoric acid or other mild acids can be used for deprotection.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Major Products Formed
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and modified derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester has been utilized in the development of peptide-based drugs due to its ability to mimic natural amino acids while providing enhanced pharmacokinetic properties. It serves as a precursor for synthesizing bioactive peptides that target specific receptors in cancer therapy.
Case Study : A study demonstrated that derivatives of this compound exhibited improved solubility and metabolic stability, leading to enhanced delivery of therapeutic agents to tumor sites .
Proteomics
This compound is also employed in proteomics research as a specialty reagent for the modification of peptides and proteins. Its protective groups allow for selective reactions that are crucial in the synthesis of complex biomolecules.
Data Table: Applications in Proteomics
| Application | Description |
|---|---|
| Peptide Synthesis | Used as a building block for complex peptide structures. |
| Protein Modification | Facilitates selective labeling and functionalization of proteins. |
Drug Delivery Systems
The use of this compound in drug delivery systems has been explored due to its favorable physicochemical properties, which enhance the bioavailability of poorly soluble drugs.
Case Study : Research indicated that prodrugs derived from this compound showed significant improvements in gastrointestinal stability and tumor-targeting capabilities .
Mechanism of Action
The mechanism of action of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester involves the formation of a stable ester bond, which can be cleaved under specific conditions to release the active amino acid derivative. The tert-butyl group provides steric hindrance, protecting the ester bond from unwanted reactions . The benzyloxycarbonyl group serves as a protecting group for the amino acid, preventing side reactions during synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester with structurally or functionally related compounds:
Key Comparative Insights:
Stereochemistry: The D-alanine variant is distinct from the L-alanine isomer (CAS 117560-14-2), which dominates commercial markets due to its alignment with natural amino acids . The D-form is pivotal for synthesizing peptides with enhanced metabolic stability or unique receptor interactions. Racemic mixtures (e.g., N-Benzyloxycarbonyl-DL-alanine) lack stereochemical control, limiting their utility in precision drug synthesis .
Protective Groups :
- The tert-butyl ester offers superior hydrolytic stability compared to benzyl or ethyl esters (e.g., Ramipril impurities in ), making it preferable for multi-step syntheses .
- The Cbz group is orthogonal to tert-butyl esters, enabling sequential deprotection strategies, unlike single-protected analogs like N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester .
Structural Modifications :
- Substitution of the 3-phenylpropyl chain with diphenylpropyl (CAS 337953-80-7) increases lipophilicity but reduces compatibility with peptide coupling reactions .
- β-alanine derivatives (e.g., N-(3,3-Diphenylpropyl)-β-alanine) exhibit different backbone conformations, affecting hydrogen bonding and solubility .
Commercial and Safety Considerations :
- The L-alanine variant is produced at scale (99% purity, 25 kg batches) by suppliers like CHEMLYTE and JHECHEM, whereas the D-form is niche .
- Safety protocols for tert-butyl esters (e.g., avoiding heat, P210 precautions) apply universally, as seen in N-(3,3-Diphenylpropyl)-β-alanine’s handling guidelines .
Research and Industrial Relevance
The D-alanine derivative’s rarity underscores its role in specialized contexts, such as:
- Enantioselective Catalysis: As a chiral building block for non-racemic pharmaceuticals.
- Peptidomimetics: Incorporating D-amino acids to resist enzymatic degradation in therapeutic peptides.
In contrast, the L-alanine version remains a staple in generic peptide synthesis, supported by robust supply chains . Future research may explore the D-form’s utility in oncology or neurology-targeted drug design, leveraging its unique stereochemical profile.
Biological Activity
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-butyl ester, a derivative of D-alanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyloxycarbonyl (Z) protecting group on the amino group and a tert-butyl ester at the carboxylic acid end. This structural configuration plays a crucial role in its biological interactions and solubility properties.
The biological activity of this compound is primarily linked to its role as an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are commonly used in the treatment of hypertension and heart failure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The inhibition of this pathway leads to vasodilation and reduced blood pressure.
Antihypertensive Effects
Research indicates that compounds similar to this compound exhibit significant antihypertensive effects. A study highlighted that derivatives of D-alanine can effectively lower blood pressure in animal models by inhibiting ACE activity. The efficacy of these compounds can be attributed to their structural similarities with known ACE inhibitors, allowing them to compete effectively for the active site of the enzyme .
Cytotoxicity and Anticancer Potential
There is growing interest in the cytotoxic effects of amino acid derivatives against cancer cells. Some studies have indicated that certain D-alanine derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer agents with reduced side effects .
Case Studies and Research Findings
- ACE Inhibition : A study evaluating various D-alanine derivatives found that modifications at the phenylpropyl position significantly enhanced ACE inhibitory activity compared to unmodified analogs. The structure–activity relationship (SAR) analysis revealed that specific substitutions could optimize binding affinity and selectivity .
- Antimicrobial Screening : In a screening of related compounds, several exhibited minimal inhibitory concentrations (MIC) effective against Bacillus subtilis and other pathogens. The findings suggest potential for further development into antimicrobial agents .
- Cytotoxicity Tests : In vitro studies have shown that certain D-alanine derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. These results indicate promising avenues for further research into their use as therapeutic agents .
Summary Table of Biological Activities
Q & A
Q. What are the key considerations for optimizing the enantiomeric purity of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester during synthesis?
Enantiomeric purity is critical for biological activity studies. Methodologies include:
- Chiral chromatography (e.g., HPLC with chiral stationary phases) to monitor stereochemical integrity .
- Use of chiral auxiliaries (e.g., benzyloxycarbonyl groups) to enforce stereocontrol during peptide coupling steps .
- Kinetic resolution via enzymatic catalysis (e.g., lipases) to selectively hydrolyze undesired enantiomers .
Q. How can the tert-butyl ester group in this compound influence its stability under acidic or basic conditions?
The tert-butyl ester acts as a protecting group for carboxylic acids. Stability data from related compounds show:
- Acid sensitivity : Cleavage occurs under strong acidic conditions (e.g., HCl in dioxane), but remains stable in mild buffers (pH 4–6) .
- Base resistance : Resists hydrolysis in basic media (pH < 10), making it suitable for reactions requiring deprotonation of adjacent functional groups .
Advanced Research Questions
Q. What analytical strategies are recommended for resolving contradictions in NMR data for this compound, particularly regarding diastereotopic protons?
Conflicting NMR assignments often arise from overlapping signals. Solutions include:
- 2D NMR techniques (e.g., COSY, NOESY) to differentiate diastereotopic protons in the benzyloxycarbonyl and phenylpropyl moieties .
- Variable-temperature NMR to reduce signal broadening caused by conformational exchange .
- Computational modeling (DFT or molecular dynamics) to predict chemical shifts and correlate with experimental data .
Q. How does the steric environment of the tert-butyl ester impact nucleophilic substitution reactions at the alanine carbonyl?
The bulky tert-butyl group reduces electrophilicity at the carbonyl carbon, necessitating:
- Activation strategies : Use of coupling agents (e.g., HATU, EDCI) to form reactive intermediates for amide bond formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states .
- Kinetic studies comparing tert-butyl esters with smaller esters (e.g., methyl) to quantify steric hindrance .
Q. What are the implications of using this compound as a precursor in solid-phase peptide synthesis (SPPS)?
The tert-butyl ester is compatible with SPPS protocols:
- Deprotection : Cleavage via trifluoroacetic acid (TFA) while preserving acid-labile residues (e.g., benzyloxycarbonyl) .
- Coupling efficiency : Steric bulk may slow coupling rates; microwave-assisted synthesis or extended reaction times are recommended .
- Side reactions : Monitor for tert-butyl cation formation, which can alkylate nucleophilic side chains (e.g., histidine) .
Methodological Guidelines
Q. How to validate the absence of racemization during synthesis of this compound?
- Circular dichroism (CD) spectroscopy : Compare CD spectra with enantiomerically pure standards .
- Chiral derivatization : React with Marfey’s reagent or Mosher’s acid and analyze via LC-MS to detect <1% racemization .
- Kinetic monitoring : Track optical rotation changes during prolonged reaction times .
Q. What computational tools are suitable for predicting the conformational flexibility of the benzyloxycarbonyl-3-phenylpropyl side chain?
- Molecular dynamics (MD) simulations : Assess torsional angles and steric clashes in explicit solvent models .
- Density Functional Theory (DFT) : Optimize geometries to identify low-energy conformers .
- Docking studies : Evaluate interactions with enzymatic targets (e.g., proteases) to guide rational design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
